Methyl 3,5-dibromo-2-carboxylate

Description

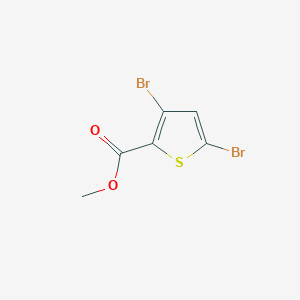

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dibromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSJAZBOGSEUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735243 | |

| Record name | Methyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-21-9 | |

| Record name | Methyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reaction Chemistry and Mechanistic Pathways of Methyl 3,5 Dibromo 2 Carboxylate

Nucleophilic Substitution Reactions Involving Bromine Substituents

Aromatic rings, typically nucleophilic in nature, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a key transformation for aryl halides.

The benzene (B151609) ring of Methyl 3,5-dibromo-2-carboxylate is rendered electron-deficient by the presence of the electron-withdrawing methyl carboxylate group (-COOCH₃). This activation facilitates the attack of nucleophiles on the ring. The SNAr mechanism generally proceeds via a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com This step temporarily disrupts the aromaticity of the ring. libretexts.org

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize this intermediate through resonance, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com In this compound, the ester group is at the C-2 position, making it ortho to the bromine at C-3 and meta to the bromine at C-5. Consequently, the C-3 bromine is activated towards nucleophilic substitution because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the carbonyl oxygen of the ester group. The bromine at the C-5 position is significantly less activated because this resonance stabilization is not possible from the meta position. masterorganicchemistry.com

In the second step of the mechanism, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. wikipedia.org A variety of nucleophiles, such as alkoxides, amines, and thiolates, can be used to displace the activated bromine atom. While direct experimental data on this compound is limited in the searched literature, the principles of SNAr strongly suggest that selective substitution at the C-3 position is feasible.

It is also worth noting that recent computational studies suggest that some SNAr reactions, particularly those without very strong stabilizing groups, may proceed through a concerted mechanism rather than a stepwise one involving a distinct Meisenheimer intermediate. nih.govnih.gov

The kinetics of SNAr reactions are typically second-order, with the rate depending on the concentrations of both the aryl halide and the nucleophile. pressbooks.pub This is consistent with the bimolecular nature of the rate-determining step—the attack of the nucleophile on the aromatic ring. libretexts.orglibretexts.org

Key factors influencing reaction kinetics include:

Nucleophile Strength: A stronger nucleophile will react faster.

Solvent: Polar aprotic solvents can accelerate the reaction by solvating the cation associated with the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Leaving Group: The nature of the halogen has a counter-intuitive effect on the reaction rate. The typical reactivity order is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine substituents on this compound make it an ideal substrate for such transformations. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions. wikipedia.orgfishersci.fr It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction, as summarized in the table below.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalysts (Precatalysts) | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf) | Source of the active Pd(0) catalyst. |

| Ligands | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and modulates its reactivity and selectivity. |

| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | Activates the boronic acid for the transmetalation step. |

| Solvents | Toluene, Dioxane, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Water | Solubilizes reactants and influences reaction rate and outcome. |

In molecules with multiple halogen atoms, such as this compound, achieving selective coupling at one position is a common synthetic challenge. The relative reactivity of the two bromine atoms is governed by a combination of steric and electronic effects. nih.gov

Electronic Effects: The electron-withdrawing ester group at C-2 deactivates the ring for oxidative addition, which is favored on electron-rich rings. However, the positions relative to this group are electronically distinct.

Steric Effects: The bromine at C-3 is ortho to the bulky methyl carboxylate group, making it more sterically hindered than the bromine at C-5. Oxidative addition of the palladium catalyst often occurs preferentially at the less sterically hindered position.

In many palladium-catalyzed couplings of dihaloarenes, the first coupling occurs at the position that is most reactive towards oxidative addition. For dibromobenzenes, factors such as steric hindrance around one bromine atom can allow for selective mono-functionalization. By carefully selecting the catalyst, ligand, and reaction conditions, it is often possible to favor substitution at one site over the other. For example, using a bulky phosphine (B1218219) ligand can enhance selectivity for the less sterically hindered C-5 position. Conversely, specific chelating ligands might direct the catalyst to the more hindered C-3 position.

| Position | Relative Location to Ester | Steric Hindrance | Predicted Reactivity Trend |

|---|---|---|---|

| C-3 Bromine | Ortho | High | Less reactive due to steric hindrance from the adjacent ester group. |

| C-5 Bromine | Para | Low | More reactive due to lower steric hindrance, likely the site of initial coupling. |

Transformations of the Ester Functional Group

The methyl ester group in this compound can be converted into a range of other functional groups, providing further avenues for synthetic diversification.

Common transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3,5-dibromo-2-carboxybenzoic acid) using either aqueous acid or base (saponification). libretexts.org Base-mediated hydrolysis is often preferred and results in the formation of a carboxylate salt, which is then protonated in a separate acidic workup step. libretexts.org Microwave-assisted hydrolysis can accelerate this transformation. rsc.org

Reduction: The ester can be reduced to the corresponding primary alcohol ( (3,5-dibromo-2-yl)methanol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. libretexts.org Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used, and under carefully controlled low-temperature conditions (-78 °C), it can selectively reduce the ester to an aldehyde (3,5-dibromo-2-formylbenzoate). libretexts.org It is also possible to achieve a complete reduction of the ester directly to a methyl group using modern methods, such as silanes in the presence of a Lewis acid catalyst like B(C₆F₅)₃. nih.govorganic-chemistry.org

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide. libretexts.org This reaction is often slower than hydrolysis and may require heating.

Transesterification: Heating the methyl ester in the presence of another alcohol and an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group, forming a new ester.

These transformations are summarized in the table below.

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Hydrolysis (Saponification) | Carboxylic Acid | NaOH(aq) or KOH(aq), then H₃O⁺ | libretexts.org |

| Reduction to Alcohol | Primary Alcohol | 1. LiAlH₄, 2. H₃O⁺ | libretexts.org |

| Reduction to Aldehyde | Aldehyde | 1. DIBAL-H (-78 °C), 2. H₂O | libretexts.org |

| Reduction to Methyl | Methyl Group | HSiEt₃, B(C₆F₅)₃ (cat.) | organic-chemistry.org |

| Aminolysis | Amide | NH₃, RNH₂, or R₂NH; heat | libretexts.org |

Amidation Reactions of the Methyl Ester

The conversion of the methyl ester in compounds like this compound to an amide is a fundamental transformation in organic synthesis. Direct amidation of methyl arenes can be achieved through various methods, often involving the coupling of a carboxylate salt with an amine.

One general and efficient method for the synthesis of amides involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium (B1175870) hydrochloride salts. acs.org This reaction is often facilitated by a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). The reaction typically proceeds rapidly, often reaching completion within 1 to 2 hours, and provides the desired amide products in good to excellent yields. acs.org This protocol is particularly advantageous for carboxylates where the corresponding carboxylic acid or acyl chloride is unstable or difficult to handle. acs.org

For instance, the coupling of lithium 5-bromo-1H-pyrrole-2-carboxylate with amines or α-amino acids has been successfully employed to synthesize 5-bromo-1H-pyrrole-2-carboxamides. This is significant as the parent carboxylic acid is prone to decarboxylation. acs.org Similarly, the methyl ester of methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate can be saponified to the corresponding carboxylic acid, which can then be linked to amines to form larger amide structures. broadpharm.com

Recent advancements have also identified triarylsilanols as effective catalysts for the direct amidation of carboxylic acids with amines. acs.org Among these, tris(p-haloaryl)silanols, particularly the bromide-containing version, have shown superior catalytic activity compared to the parent triphenylsilanol. acs.org

Table 1: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Base | Product | Yield | Reference |

| Lithium 5-bromo-1H-pyrrole-2-carboxylate | Amines/α-amino acids | HBTU | Hünig's base | 5-bromo-1H-pyrrole-2-carboxamides | Good to Excellent | acs.org |

| Carboxylic Acids | Amines | Tris(p-bromophenyl)silanol | - | Amides | Quantitative (model reaction) | acs.org |

Reduction Pathways of the Carboxylate Moiety

The reduction of the carboxylate group in aromatic compounds offers a pathway to valuable building blocks such as alcohols and aldehydes. In the context of thiophene-2-carboxylic acids, which share structural similarities with halogenated benzoates, Birch reduction conditions (lithium in liquid ammonia followed by quenching with ammonium chloride) can lead to a mixture of the reduced product and ring-opened compounds. researchgate.net The specific outcome is often dependent on the reaction conditions and the nature of the substituents on the aromatic ring.

For example, the reduction of thiophene-2-carboxylic acids under Birch conditions can result in the formation of various products depending on the amount of lithium metal used. researchgate.net

| Reactant | Reducing Agent | Conditions | Product(s) | Reference |

| Thiophene-2-carboxylic acid | Li/NH₃, then NH₄Cl | - | Mixture of reduced and ring-opened products | researchgate.net |

Reactivity of the Aromatic/Heteroaromatic Ring System in this compound Analogues

The aromatic or heteroaromatic ring in these molecules is not merely a scaffold but an active participant in a variety of chemical transformations. The nature of the ring system (e.g., furan (B31954), thiophene (B33073), pyrone) and the influence of the substituents, including the bromine atoms and the carboxylate group, govern its reactivity towards oxidation, reduction, and cycloaddition reactions.

Oxidation and Reduction of Thiophene and Furan Rings

Furan and thiophene rings, present in analogues of this compound, exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: Thiophene can be oxidized by peracids to form thiophene-1-oxide and 2-hydroxythiophene oxide. uobaghdad.edu.iq However, under certain conditions, thiophene itself can be resistant to oxidation, while a saturated analogue like tetrahydrothiophene (B86538) is readily oxidized to the corresponding sulfone. slideshare.net Furan, when treated with bromine in methanol (B129727), undergoes an electrophilic addition at the 2 and 5 positions, followed by substitution with methanol to yield 2,5-dihydro-2,5-dimethoxyfuran. uobaghdad.edu.iq

Reduction: The reduction of thiophene rings can be challenging due to the poisoning of common hydrogenation catalysts by the sulfur atom, which can lead to desulfurization and ring opening. uobaghdad.edu.iqksu.edu.sa However, partial reduction can be achieved using metals in an acidic medium. uobaghdad.edu.iq In contrast, furan can be reduced to tetrahydrofuran using hydrogen gas and a Raney nickel catalyst. ksu.edu.sa The reduction of thiophene-2-carboxylic acids under Birch conditions can lead to ring-opening. researchgate.net

Table 2: Oxidation and Reduction of Furan and Thiophene Rings

| Heterocycle | Reagent(s) | Product(s) | Reaction Type | Reference |

| Thiophene | Peracid | Thiophene-1-oxide, 2-hydroxythiophene oxide | Oxidation | uobaghdad.edu.iq |

| Tetrahydrothiophene | Oxidizing Agent | Tetrahydrothiophene sulfone | Oxidation | slideshare.net |

| Furan | Br₂ / CH₃OH | 2,5-Dihydro-2,5-dimethoxyfuran | Oxidation/Addition | uobaghdad.edu.iq |

| Furan | H₂ / Raney Ni | Tetrahydrofuran | Reduction | ksu.edu.sa |

| Thiophene | Zn / HCl | Partially reduced thiophene | Reduction | uobaghdad.edu.iq |

Cycloaddition Reactions (e.g., Diels-Alder with Dibromo-2-pyrones)

3,5-Dibromo-2-pyrone is a potent and versatile diene in Diels-Alder cycloadditions, reacting with a range of dienophiles. acs.orgcapes.gov.br Its reactivity and stereoselectivity are often superior to those of monobromo-2-pyrones, leading to higher yields of bicycloadducts. capes.gov.br The two bromine atoms on the resulting cycloadducts can be manipulated independently, providing access to other synthetically useful bicyclic lactones. acs.orgcapes.gov.br

The reactivity of bromo-2-pyrones in Diels-Alder reactions follows the order: 3,5-dibromo-2-pyrone > 5-bromo-2-pyrone > 3-bromo-2-pyrone. nih.gov This enhanced reactivity makes 3,5-dibromo-2-pyrone a valuable tool for constructing complex molecular architectures. nih.gov It can participate in both normal and inverse-electron-demand Diels-Alder reactions, reacting with both electron-poor and electron-rich dienophiles. nih.gov

These cycloadditions have been successfully employed with various dienophiles, including sterically hindered cycloalkenyl enol ethers, to produce tricyclolactones in good to excellent yields and with high endo/exo selectivity. nih.gov Furthermore, intramolecular Diels-Alder (IMDA) reactions of 2-pyrones tethered to dienophiles have been used to construct macrolactones. nih.gov

Table 3: Examples of Diels-Alder Reactions with 3,5-Dibromo-2-pyrone

| Diene | Dienophile | Reaction Type | Product | Key Features | Reference |

| 3,5-Dibromo-2-pyrone | Various electron-poor and -rich dienophiles | Intermolecular Diels-Alder | Bicycloadducts | High yield and stereoselectivity | capes.gov.brnih.gov |

| 3,5-Dibromo-2-pyrone | Highly hindered cycloalkenyl enol ethers | Intermolecular Diels-Alder | Tricyclolactones | Good to excellent yields and selectivity | nih.gov |

| 2-Pyrone with tethered acrylate/acrylamide | - | Intramolecular Diels-Alder (IMDA) | Bicyclolactone-fused macrolactones | High diastereoselectivity | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be established.

In the ¹H NMR spectrum of methyl 3,5-dibromo-2-hydroxybenzoate (B262817), the protons on the aromatic ring and the methyl ester group will give rise to distinct signals. The presence of two electron-withdrawing bromine atoms on the benzene (B151609) ring significantly influences the chemical shifts of the remaining aromatic protons, generally shifting them downfield compared to the parent methyl salicylate (B1505791). docbrown.info The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is expected to result in a significant downfield shift for the -OH proton.

The aromatic region is expected to show two signals corresponding to the two remaining protons on the benzene ring. These protons, being in different environments, will appear as distinct doublets due to coupling with each other. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.9-4.0 ppm.

Predicted ¹H NMR Chemical Shifts for Methyl 3,5-dibromo-2-hydroxybenzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.9 | Singlet |

| Aromatic-H | ~7.5 - 8.0 | Doublet |

| Aromatic-H | ~7.0 - 7.5 | Doublet |

| -OH | >10.0 | Singlet (broad) |

These are predicted values based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For methyl 3,5-dibromo-2-hydroxybenzoate, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups and substituents.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically appearing in the downfield region of the spectrum. The carbons directly bonded to the bromine atoms will also be significantly shifted. The methyl carbon of the ester group will appear at the most upfield position. The analysis of the parent compound, methyl 2-hydroxybenzoate, shows a range of chemical shifts for the aromatic carbons, which will be further influenced by the bromine substitution in the target molecule. docbrown.info

Predicted ¹³C NMR Chemical Shifts for Methyl 3,5-dibromo-2-hydroxybenzoate

| Carbon | Predicted Chemical Shift (ppm) |

| -C=O | ~170 |

| Aromatic C-OH | ~155 - 160 |

| Aromatic C-Br | ~110 - 120 |

| Aromatic C-H | ~120 - 140 |

| Aromatic C-COOCH₃ | ~115 - 125 |

| -OCH₃ | ~52 |

These are predicted values based on analogous compounds. Actual experimental values may vary.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are invaluable for confirming the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two coupled aromatic protons, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the signals for the protonated aromatic carbons and the methyl group.

The methyl protons to the carbonyl carbon.

The methyl protons to the carbon atom of the ester oxygen.

The aromatic protons to adjacent and geminal carbon atoms, helping to piece together the substitution pattern on the ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment could provide information about the spatial proximity of atoms. A potential correlation between the methyl protons and one of the aromatic protons could help to confirm the conformation of the ester group relative to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of methyl 3,5-dibromo-2-hydroxybenzoate is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, as is the case in this molecule, can lower the frequency of the carbonyl stretch to around 1680 cm⁻¹. docbrown.info

The stretching vibrations of the carbon-bromine (C-Br) bonds are also expected to be present in the IR spectrum. These absorptions typically occur in the fingerprint region of the spectrum, at lower wavenumbers. The C-Br stretching bands for aromatic bromides are generally found in the range of 680-515 cm⁻¹. The presence of two C-Br bonds in the molecule may result in one or more absorptions in this region, providing evidence for the bromination of the aromatic ring.

Predicted IR Absorption Frequencies for Methyl 3,5-dibromo-2-hydroxybenzoate

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| -OH | O-H Stretch (hydrogen-bonded) | 3200-2500 (broad) |

| C-H (aromatic) | C-H Stretch | 3100-3000 |

| C=O (ester) | C=O Stretch (hydrogen-bonded) | ~1680 |

| C=C (aromatic) | C=C Stretch | 1600-1450 |

| C-O (ester) | C-O Stretch | 1300-1100 |

| C-Br | C-Br Stretch | 680-515 |

These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For halogenated compounds, MS provides distinctive isotopic patterns that are crucial for identification.

Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance (50.69% and 49.31%, respectively), the mass spectrum of a dibrominated compound exhibits a characteristic triplet of peaks for the molecular ion. acs.org This pattern consists of the molecular ion peak (M+), a peak at M+2, and a peak at M+4, with an approximate intensity ratio of 1:2:1. acs.org Analysis of a closely related compound, Methyl 3,5-dibromo-2-diacetylaminobenzoate, confirms this pattern with observed peaks at m/z 391 (M+), 393 (M+2), and 395 (M+4). nih.gov

The fragmentation pattern, induced by methods like electron ionization (EI), offers further structural insights. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group, which for Methyl 3,5-dibromo-2-carboxylate would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). libretexts.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's exact mass, which in turn enables the unambiguous calculation of its elemental formula. kobv.de

For this compound (C₈H₆Br₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would serve to confirm this exact mass, thereby verifying the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The use of techniques like gas chromatography coupled with electron ionization high-resolution mass spectrometry (GC-EI-HR-MS) is instrumental in analyzing derivatized compounds and elucidating complex fragmentation pathways based on the high accuracy of the mass data obtained. kobv.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is routinely used to assess the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. This allows for the positive identification of the main component by matching its retention time and mass spectrum with a known standard. Furthermore, any impurities present in the sample are separated and can be identified by their own mass spectra, providing a comprehensive purity profile of the substance. researchgate.netnih.gov The method is highly sensitive and can be validated according to ICH guidelines for the determination of trace-level impurities. amazonaws.com

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

While specific crystal structure data for this compound is not publicly available, a detailed analysis of the closely related isomer, Methyl 3,5-dibromo-4-methylbenzoate , provides significant insight into the expected molecular geometry and crystal packing. nih.govresearchgate.net The study of this analogue reveals critical structural features that are likely shared between the two molecules.

The molecule is reported to be essentially planar, with a very small deviation of the atoms from the mean plane of the benzene ring. nih.govresearchgate.net The carboxylate substituent is slightly twisted out of the plane of the benzene ring. The crystallographic data collected for this isomer are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 3.9716 (2) Å |

| b = 14.2359 (7) Å | |

| c = 17.2893 (8) Å | |

| Volume (V) | 977.52 (8) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 89 K |

The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the crystal structure of the analogue Methyl 3,5-dibromo-4-methylbenzoate, these forces include weak hydrogen bonds and notable halogen bonds. nih.govresearchgate.net

Hydrogen Bonding: Weak intermolecular C–H⋯Br and C–H⋯O hydrogen bonds play a role in stabilizing the crystal structure. Specifically, interactions involving the aromatic and methyl C-H groups link adjacent molecules, contributing to the formation of layers. nih.govresearchgate.net

Halogen Bonding: A significant interaction observed in the crystal packing is a weak O⋯Br contact with a distance of 3.095 (2) Å. nih.govresearchgate.net This type of interaction is classified as a halogen bond, a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.govacs.org This positive region can interact favorably with nucleophiles, such as the oxygen atom of a carbonyl group in an adjacent molecule. acs.org These directional halogen bonds are crucial in crystal engineering and influence the supramolecular architecture of halogenated compounds. acs.orgnih.gov In the case of the studied analogue, these O⋯Br interactions, along with hydrogen bonds, link molecules into layers parallel to the (102) plane. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of Methyl 3,5 Dibromo 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. dntb.gov.uamdpi.com DFT methods are employed to determine the ground-state properties of Methyl 3,5-dibromo-2-carboxylate, providing a fundamental understanding of its geometry, stability, and electronic distribution, which collectively govern its chemical reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, calculations using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to reach the equilibrium geometry. researchgate.netmdpi.com

The analysis would focus on key structural parameters including bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring remains largely planar, though minor distortions may occur due to the steric bulk of the bromine atoms and the methyl carboxylate group.

A critical aspect of the analysis is the conformation of the methyl carboxylate (-COOCH₃) substituent relative to the aromatic ring. Due to potential steric hindrance from the ortho-bromine atom, the ester group may be twisted out of the plane of the benzene ring. rsc.orguky.edu A conformational analysis, performed by systematically rotating the C(ring)-C(carbonyl) bond and calculating the energy at each step, would identify the most stable rotational isomer (conformer) and the energy barriers between different conformations. nih.gov The preferred conformation is a balance between steric repulsion and the electronic stabilization gained from conjugation between the carbonyl group and the aromatic π-system.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the bromine atoms. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing methyl carboxylate group and the antibonding orbitals of the C-Br bonds. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations provide precise energy values for these orbitals, allowing for the quantitative assessment of the molecule's electronic properties and reactivity. irjweb.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.87 | Indicator of chemical reactivity and kinetic stability |

Prediction of Electrostatic Potential and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carboxylate group, highlighting them as the primary sites for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) may be found around the hydrogen atoms of the methyl group. The bromine atoms often exhibit a phenomenon known as a "sigma-hole," where a region of positive electrostatic potential exists along the extension of the C-Br bond, making them potential halogen bond donors. preprints.org The MEP analysis provides a clear, intuitive guide to the molecule's reactive sites. pku.edu.cn

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Beyond static properties, quantum chemical methods like DFT are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For this compound, one could investigate reactions such as nucleophilic aromatic substitution or hydrolysis of the ester group. DFT calculations would be used to:

Model Reactant and Product Structures: Optimize the geometries of the starting materials and final products.

Locate Transition States (TS): Identify the highest energy structure along the reaction coordinate, which represents the kinetic barrier to the reaction. A true transition state is confirmed by having exactly one imaginary vibrational frequency.

Calculate Activation Energies (Ea): Determine the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

These studies provide a step-by-step atomistic view of bond-breaking and bond-forming processes, offering deep insights into the molecule's reactivity that are often difficult to obtain experimentally. researchgate.netmsu.edu

Molecular Dynamics Simulations to Understand Intermolecular Interactions (General Relevance)

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field, providing insights into bulk properties and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can be used to understand how molecules interact with each other in a condensed phase (liquid or solid) or in solution. Key insights from MD would include:

Solvation Structure: How solvent molecules arrange around a solute molecule.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atoms. uj.ac.zauj.ac.za

Aggregation Behavior: Predicting how molecules might cluster or self-assemble in a non-polar solvent. nih.gov

These simulations bridge the gap between the properties of a single molecule and the macroscopic behavior of the material.

Computational Prediction of Spectroscopic Parameters for Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the accuracy of the computational model. chemrxiv.orgnih.gov DFT methods can reliably calculate various spectroscopic parameters.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These calculated frequencies often require a scaling factor to achieve better agreement with experimental FT-IR and Raman spectra, but they are invaluable for assigning specific spectral peaks to particular molecular motions (e.g., C=O stretch, C-Br stretch). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: It is also possible to compute NMR chemical shifts (¹H and ¹³C) and coupling constants. rsc.org These predictions are highly sensitive to the molecular geometry and electronic environment, making them an excellent tool for confirming the structure and conformation of this compound determined from geometry optimization. nih.govmdpi.com

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | 1725 | 1730-1715 |

| C-O Stretch (Ester) | 1250 | 1300-1200 |

| Aromatic C=C Stretch | 1580 | 1600-1575 |

| C-Br Stretch | 670 | 680-515 |

Applications in Advanced Organic Synthesis and Materials Science Research

Methyl 3,5-dibromo-2-carboxylate as a Versatile Building Block

This compound serves as a highly adaptable organic building block in the field of chemical synthesis. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites on the benzene (B151609) ring: two bromine atoms and a methyl ester group. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for creating more complex molecular structures. sigmaaldrich.com The bromine atoms, in particular, are excellent leaving groups for metal-catalyzed cross-coupling reactions, while the ester group can be readily modified, for instance, through hydrolysis to a carboxylic acid or amidation. broadpharm.com This multi-functionality enables its use in the bottom-up assembly of diverse molecular architectures. sigmaaldrich.com

The strategic placement of two bromine atoms on the aromatic ring of this compound makes it an ideal substrate for sequential and regioselective cross-coupling reactions. This allows for the controlled introduction of different substituents, facilitating the construction of intricate molecular frameworks. For example, the bromine atoms can be selectively replaced through powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling to create biaryl compounds. This step-wise functionalization is crucial for building complex molecules with precise three-dimensional arrangements. One notable application is in the synthesis of terpyridine ligands, where the dibrominated core allows for the attachment of two pyridine (B92270) units, resulting in complex molecules like Methyl 3,5-dibromo-6-(pyridin-2-yl)-[2,2'-bipyridine]-4-carboxylate. matrix-fine-chemicals.com

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Starting Material Derivative | Reaction Type | Product Class | Example Product Name |

| Dibromo pyridine | Iterative Cross-Coupling | 2-Pyridyl MIDA Boronates | 6-Methoxy-2-pyridyl MIDA boronate |

| Dibromo indole | Hydrolysis & Decarboxylation | Dibromoindoles | 5,6-dibromoindole |

| 3,5-Dibromo-2-hydroxybenzaldehyde | Condensation Reaction | Schiff Base | (E)-Methyl 3-(3,5-dibromo-2-hydroxybenzylidene)carbazate nih.gov |

The versatility of this compound extends to its role as a precursor in the synthesis of biologically active molecules. The thiophene (B33073) analogue, methyl 3-amino-5-bromothiophene-2-carboxylate, is noted as a key intermediate for developing kinase inhibitors and antimicrobial agents. The structural framework provided by this and similar building blocks is a common feature in many compounds targeted for pharmaceutical applications. mdpi.com For instance, the synthesis of various 1,3,4-oxadiazoles, which are known to possess a wide range of interesting biological properties, can originate from derivatives of dibrominated aromatic carboxylates. nih.gov The ability to functionalize the core structure allows chemists to systematically modify the molecule to enhance its interaction with biological targets like enzymes or receptors.

Utility in Medicinal Chemistry Research

In medicinal chemistry, this compound and its structural analogs are valuable tools for the discovery and development of new therapeutic agents. researchgate.net The inherent reactivity of the molecule provides a scaffold that can be elaborated into a wide array of potential drug candidates. researchgate.net

This compound serves as a crucial intermediate in the multi-step synthesis of various pharmaceuticals. Its structure is a component of molecules designed to interact with specific biological pathways. For example, derivatives of pyrimidine-5-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-kappaB, which are transcription factors involved in gene expression related to immune responses and inflammation. nih.gov The development of such inhibitors is a key area of research for treating a variety of diseases. The core structure's ability to undergo various chemical reactions allows for its incorporation into larger, more complex molecules with desired pharmacological activities.

Table 2: Role of Carboxylate Derivatives in Bioactive Compound Synthesis

| Compound Class | Role of Carboxylate Intermediate | Therapeutic Target/Area | Reference |

| Pyrimidine-5-carboxylate Analogs | Core scaffold for inhibitor synthesis | AP-1 and NF-kappaB mediated gene expression | nih.gov |

| Thiophene-2-carboxylate Analogs | Precursor for bioactive molecules | Kinase inhibitors, Antimicrobial agents | |

| Indazole Derivatives | Starting material for synthesis | Soluble guanylate cyclase (sGC) stimulation | nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to drug design, helping researchers understand how specific parts of a molecule contribute to its biological activity. drugdesign.orgcollaborativedrug.com this compound is an excellent starting point for SAR studies because its structure can be systematically modified. drugdesign.org Chemists can alter the molecule by replacing the bromine atoms with different chemical groups or by changing the ester functionality. drugdesign.org

By creating a series of these analogs and testing their biological effects, researchers can build a map of which structural features are essential for activity. nih.govdrugdesign.org For example, an SAR study on pyrimidine-5-carboxylate analogs identified a more potent inhibitor of AP-1 and NF-kappaB by modifying the amino linkage. nih.gov This iterative process of synthesis and testing is crucial for optimizing a lead compound into a viable drug candidate with improved potency and selectivity. researchgate.net The presence of two bromine atoms offers distinct positions for modification, allowing for a comprehensive exploration of the chemical space around the core scaffold. acs.org

Applications in Agrochemical Research

The utility of halogenated carboxylate derivatives extends into the field of agrochemical research. mdpi.com Compounds derived from these building blocks have been investigated for their potential as herbicides and pesticides. researchgate.net The isothiazole (B42339) class of heterocycles, which can be synthesized from precursors related to brominated carboxylates, includes commercial fungicides like isotianil, used to protect rice crops. mdpi.com

Research into novel herbicides has explored various carboxylate structures. For instance, indole-3-carboxylic acid derivatives have been designed as potential antagonists for the auxin receptor TIR1, showing good inhibition of both dicotyledonous and monocotyledonous weeds. researchgate.net Similarly, certain propionamide-methylpyrazole carboxylates have demonstrated potent herbicidal activity, in some cases surpassing commercial control agents in inhibiting weed growth. nih.gov While direct applications of this compound are not extensively documented in this area, its role as a versatile synthetic intermediate suggests its potential utility in creating new, effective agrochemicals. The development of pyridine carboxylate herbicide compositions highlights the ongoing importance of this class of compounds in agriculture. google.com

Formulation of Agrochemicals

Brominated organic compounds are integral to a number of pesticides. For instance, the pyrethroid insecticide Deltamethrin contains a dibromovinyl group which is crucial for its activity. nih.gov Although not directly derived from "this compound", the synthesis of various agrochemicals relies on halogenated aromatic precursors. The functional groups of "this compound" — the bromine atoms and the carboxylate group — offer multiple reaction sites for further chemical modification. These sites could be exploited to build more complex molecules with desired pesticidal or fungicidal properties. The general strategy would involve using this compound as a scaffold and introducing other pharmacophores through chemical reactions at the bromine or carboxylate positions.

Contributions to Material Science Research

The unique electronic and structural properties imparted by the bromine atoms and the carboxylate group make "this compound" a compound of interest in materials science research, particularly in the development of conductive materials and novel materials with specific functionalities.

Creation of Conductive Materials

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. iarjset.comresearchgate.netresearchgate.net The synthesis of these materials often involves the polymerization of aromatic monomers. Dibrominated aromatic compounds can serve as monomers in various polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The bromine atoms act as leaving groups in these cross-coupling reactions, enabling the formation of long polymer chains with extended π-conjugation, a prerequisite for electrical conductivity. semanticscholar.org

While there is no direct literature on the use of "this compound" for this purpose, its structure is analogous to other dibrominated monomers used in the synthesis of conductive polymers. The carboxylate group could further be used to tune the solubility and processability of the resulting polymer or to act as an anchor for deposition on various surfaces.

Development of Novel Materials with Specific Properties

"this compound" can serve as a versatile building block for the synthesis of novel materials with tailored properties. The bromine atoms can be substituted with other functional groups through various chemical transformations, such as cross-coupling reactions, to introduce specific optical, electronic, or self-assembly properties. For example, replacing the bromine atoms with fluorescent moieties could lead to the creation of new luminescent materials.

Furthermore, the carboxylate group can be converted into other functional groups, such as amides or other esters, to modify the material's properties or to link it to other molecules or polymer backbones. mdpi.com This adaptability makes "this compound" a valuable precursor for creating a diverse range of functional organic materials.

Role in Analytical Chemistry Research

The detection and quantification of brominated compounds in various matrices is a significant area of analytical chemistry, driven by the widespread use of these compounds and concerns about their environmental and biological effects.

Detection and Quantification of Brominated Compounds

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like "this compound". In GC-MS, the compound is first separated from other components in a sample by gas chromatography and then detected by a mass spectrometer, which provides information about its mass and fragmentation pattern, allowing for its identification and quantification.

The analysis of brominated methyl benzoates by GC-MS is well-established. nih.govnih.govspectrabase.comnist.gov The presence of two bromine atoms in "this compound" results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the 79Br and 81Br isotopes, which aids in its unambiguous identification. For instance, headspace GC-MS has been successfully employed for the determination of methyl bromide in various samples. fda.gov.tw

| Analytical Technique | Application | Key Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of brominated methyl benzoates. | Electron ionization (EI) is a common ionization method. The mass spectrum will show a characteristic isotopic pattern for dibrominated compounds. |

| Headspace GC-MS | Analysis of volatile brominated compounds in complex matrices. | The sample is heated to release volatile compounds into the headspace, which is then injected into the GC-MS. |

As Covalent Ligands and Linkers in Protein Labeling Research (for Pyrrolidone Analogues)

A significant application of derivatives of dibrominated aromatic compounds is in the field of bioconjugation and chemical biology, particularly in the labeling of proteins.

A pyrrolidone analogue, methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate , has been utilized as a covalent ligand for labeling cysteine residues in proteins. broadpharm.com This small molecule contains a dibromo motif on an unsaturated pyrrolidone ring, which is highly reactive towards the thiol groups of cysteine residues. The presence of two bromine atoms allows this linker to potentially bind to two thiol groups simultaneously. broadpharm.com The methyl ester group on this molecule can be saponified to a carboxylic acid, which can then be used to link the molecule to amines, enabling the creation of larger, more complex structures for various biological applications. broadpharm.com

While the direct synthesis of this pyrrolidone analogue from "this compound" is not explicitly detailed in the provided information, the structural similarity suggests that dibrominated benzoic acid derivatives could serve as precursors for such valuable reagents in protein chemistry.

Emerging Research Directions and Future Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of halogenated aromatic compounds traditionally relies on methods that can be resource-intensive and generate significant waste. For instance, the preparation of related compounds like 2-amino-3,5-dibromobenzoic acid often involves the use of elemental bromine in acetic acid, a classic but environmentally taxing approach. nih.govpsu.edu Future research will likely focus on creating more sustainable and efficient pathways to Methyl 3,5-dibromo-2-carboxylate and its precursors.

Key areas of development include:

Catalytic Bromination: Moving away from stoichiometric brominating agents to catalytic systems that use milder bromine sources would represent a significant green advancement.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and increase yield and purity, minimizing waste.

Biocatalysis: Exploring enzymatic pathways for regioselective halogenation could provide a highly sustainable and specific route to the target compound.

One-Pot Reactions: The development of integrated one-pot processes, which combine multiple reaction steps without isolating intermediates, can significantly improve efficiency and reduce the environmental footprint, a strategy successfully advocated for in the synthesis of other complex molecules. rsc.org

A patent for a related compound, 3,5-dibromo-2-aminobenzaldehyde, describes a synthesis starting from methyl 2-aminobenzoate (B8764639), indicating that derivatization of readily available starting materials is a viable strategy. google.com Future work could optimize such multi-step syntheses to enhance their sustainability.

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of this compound is dominated by its carbon-bromine bonds and the ester functional group. These sites offer numerous opportunities for novel chemical transformations.

Cross-Coupling Reactions: The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira. This allows for the selective introduction of aryl, vinyl, or alkynyl groups, creating complex molecular architectures. For example, Suzuki-Miyaura coupling has been effectively used on the related precursor methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate to synthesize a library of derivatives with potential antitumor activity. nih.gov

Photoredox and Cobalt Catalysis: Recent advances have shown that dual photoredox/cobalt catalysis can enable novel transformations on substituted benzoates, such as remote-Markovnikov hydrobromination. acs.org Applying such cutting-edge catalytic systems to this compound could uncover unprecedented reactivity patterns.

Ester Group Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other esters, providing a route to a wide range of derivatives with different physicochemical properties.

The ortho-relationship between the ester and a bromine atom may also be exploited for directed ortho-metalation or to facilitate unique intramolecular cyclization reactions, leading to novel heterocyclic systems.

Design and Synthesis of Advanced Derivatives with Tunable Properties

This compound is a valuable scaffold for the synthesis of advanced derivatives with properties tailored for specific functions. By strategically modifying the molecule at its reactive sites, researchers can fine-tune its electronic, steric, and biological characteristics.

Research on related structures provides a roadmap for this approach. For instance, derivatives of isothiazole (B42339) carboxamides have shown biological activity as fungicides and antivirals. mdpi.com Similarly, the synthesis of benzaldehydehydrazone derivatives from related precursors has been explored for their pharmacological and photochromic properties. nih.gov A key strategy involves using the core structure of this compound as a platform and systematically introducing different functional groups to build a library of compounds for screening in various assays. This approach has been successfully used to develop novel 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors for cancer therapy. nih.gov

| Derivative Class | Potential Application | Rationale/Example |

| Amides/Hydrazides | Medicinal Chemistry | Conversion of the ester to an amide is a common step in drug design to improve binding and solubility. mdpi.com |

| Bi-aryl Compounds | Materials Science, Medicinal Chemistry | Suzuki coupling at C-Br bonds can generate conjugated systems for electronic materials or complex pharmacophores. nih.gov |

| Heterocyclic Adducts | Agrochemicals, Pharmaceuticals | Cyclization reactions can produce novel heterocyclic structures, a motif common in bioactive molecules. mdpi.comnih.gov |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating the discovery of new functional molecules. This integrated approach is particularly promising for exploring the potential of this compound.

Predictive Modeling: Computational tools like Density Functional Theory (DFT) can be used to predict the reactivity of the C-Br bonds, model reaction mechanisms, and calculate spectroscopic properties, guiding experimental efforts.

Rational Drug Design: As demonstrated in the development of 5-methylisatin derivatives, molecular docking and molecular dynamics simulations can be used to design molecules with high binding affinity to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of potential therapeutic agents based on the this compound scaffold.

Structure Elucidation: Advanced analytical techniques are crucial for confirming the structure of synthesized derivatives. For example, Heteronuclear Multiple Bond Correlation (HMBC) NMR analysis was essential for the unambiguous identification of regioisomers of bromo-substituted 1,4-benzodioxane-2-carboxylates, which are also versatile synthetic intermediates. mdpi.com

Metabolite Prediction: Computational tools are also being developed to predict the metabolic fate of environmental compounds, including halogenated molecules, which could be relevant for assessing the biocompatibility and environmental impact of new derivatives. acs.org

Expanding the Scope of Applications in Emerging Scientific Fields

The unique structural features of this compound make it a candidate for applications in diverse and emerging scientific areas.

Medicinal Chemistry: The compound serves as a versatile starting material for creating libraries of novel compounds for drug discovery. The success of related structures in targeting cancer cells and pathogenic fungi suggests that derivatives of this compound could be explored as potential antitumor, antifungal, or antiviral agents. nih.govnih.govmdpi.com

Materials Science: The dibromo-substitution allows for the synthesis of novel polymers and organic materials through poly-condensation or cross-coupling reactions. The resulting materials could have interesting optical, electronic, or thermal properties. The planarity and potential for intermolecular interactions, as seen in the crystal structures of related benzoates, could be harnessed for designing self-assembling systems or liquid crystals. nih.govnih.gov

Environmental Remediation: Halogenated benzoates have been investigated for their ability to stimulate the microbial dechlorination of persistent organic pollutants like polychlorinated biphenyls (PCBs). nih.govpsu.edu Future research could explore whether this compound or its derivatives can act as co-metabolites or signaling molecules to enhance the bioremediation of brominated flame retardants and other halogenated pollutants.

Agrochemicals: Given that many commercial pesticides and herbicides are halogenated aromatic compounds, this molecule could serve as a precursor for new agrochemicals. The synthesis of biologically active isothiazole carboxamides from related bromo-substituted precursors highlights this potential. mdpi.com

Q & A

Q. What synthetic methodologies are commonly used to prepare Methyl 3,5-dibromo-2-carboxylate, and how is regioselectivity achieved?

this compound is typically synthesized via bromination of methyl 2-carboxylate precursors. Direct bromination using bromine (Br₂) in acetic acid or dichloromethane under controlled temperatures (0–25°C) is a standard approach. Regioselectivity is influenced by electron-withdrawing groups (e.g., the ester group), which direct bromination to the meta and para positions. For example, ethyl 3,5-dibromothiophene-2-carboxylate (a structurally analogous compound) was synthesized using similar bromination conditions . Optimization of reaction time and stoichiometry (e.g., 2.2 equivalents of Br₂) minimizes over-bromination.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : The ester methyl group appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons are absent due to full bromination at positions 3 and 5.

- IR : Strong carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹ confirm the ester functionality.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular weight (313.99 g/mol for the thiophene analog; see Kanto Reagents catalog data) .

- Elemental Analysis : Validate Br content (~50.8% for C₇H₄Br₂O₂S).

Q. What purification strategies are recommended for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) effectively removes unreacted starting materials and di-brominated byproducts. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structure determination of this compound derivatives?

SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For disordered bromine atoms or twinned crystals, employ the TWIN and BASF commands in SHELXL to model partial occupancy and refine scale factors. High-resolution data (≤1.0 Å) improves accuracy, and Hirshfeld surface analysis aids in resolving intermolecular interactions .

Q. What mechanistic insights explain competing side reactions (e.g., ester hydrolysis) during bromination, and how can these be suppressed?

Ester hydrolysis may occur under prolonged exposure to acidic bromination conditions. Kinetic studies suggest maintaining pH > 4 and temperatures <25°C minimizes hydrolysis. Alternatively, using anhydrous solvents (e.g., DCM) and catalytic Lewis acids (e.g., FeBr₃) accelerates bromination while reducing side reactions .

Q. How do solvent polarity and temperature influence the stability of this compound in subsequent coupling reactions (e.g., Suzuki-Miyaura)?

Polar aprotic solvents (e.g., DMF, THF) stabilize the ester group during cross-coupling. Low temperatures (0–10°C) prevent debromination, while Pd(PPh₃)₄ catalysts enhance reactivity with boronic acids. Monitor reaction progress via GC-MS to detect intermediate arylpalladium species .

Q. What computational tools (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO energy of the aryl bromide moiety correlates with SNAr reactivity. Solvent effects (e.g., DMSO) are incorporated via the Polarizable Continuum Model (PCM) to refine predictions .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be analyzed to confirm structural integrity?

Unexpected splitting may arise from residual protons in deuterated solvents or dynamic effects. Use 2D NMR (COSY, HSQC) to assign coupling networks. Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) to validate assignments .

Data Contradiction and Optimization

Q. What strategies reconcile discrepancies between theoretical and experimental melting points for this compound derivatives?

Theoretical predictions (e.g., via ChemDraw) often assume ideal crystallinity, whereas impurities or polymorphism lower experimental melting points. Differential Scanning Calorimetry (DSC) identifies polymorphic forms. Recrystallization from toluene/hexane mixtures improves crystal purity, aligning observed mp with literature values (e.g., 129–131°C for a thiophene analog) .

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

Pilot studies using microreactors or flow chemistry ensure consistent heat/mass transfer. For batch reactions, slow bromine addition (syringe pump) and inert atmospheres (N₂/Ar) prevent exothermic side reactions. Yield improvements (>85%) are achievable with stoichiometric Br₂ and 24-hour stirring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.